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Compound of Interest

Compound Name: IDH1 Inhibitor 3

Cat. No.: B15576616

This guide provides a detailed comparative analysis of two inhibitors targeting mutant isocitrate
dehydrogenase 1 (IDH1), DS-1001b and IDH1 Inhibitor 3. This document is intended for
researchers, scientists, and professionals in the field of drug development to offer an objective
overview of their biochemical activity, mechanism of action, and available preclinical and
clinical data.

Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma, acute
myeloid leukemia (AML), and chondrosarcoma.[1] These mutations lead to the production of
the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis
through epigenetic dysregulation.[1][2] Small molecule inhibitors targeting these mutant IDH1
enzymes represent a promising therapeutic strategy.[3]

Overview of Inhibitors

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable selective inhibitor
of mutant IDH1.[4][5][6] It has been investigated in clinical trials for the treatment of gliomas
harboring IDH1 mutations.[7][8][9]

IDH1 Inhibitor 3, also known as compound 6f, is a novel indane analogue identified as a
mutant IDH1 inhibitor.[10] The publicly available data on this compound is limited to its initial
discovery and in vitro biochemical activity.[10]

Biochemical and In Vitro Activity

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15576616?utm_src=pdf-interest
https://www.benchchem.com/product/b15576616?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9449373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9449373/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2018.00493/full
https://synapse.patsnap.com/blog/what-are-idh1-inhibitors-and-how-do-you-quickly-get-the-latest-development-progress
https://www.selleckchem.com/products/ds-1001b.html
https://aacrjournals.org/mct/article/19/2/375/274479/A-Potent-Blood-Brain-Barrier-Permeable-Mutant-IDH1
https://www.medchemexpress.com/ds-1001b.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7213087/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.2004
https://clinicaltrials.gov/study/NCT03030066
https://www.benchchem.com/product/b15576616?utm_src=pdf-body
https://www.medchemexpress.com/idh1-inhibitor-3.html
https://www.medchemexpress.com/idh1-inhibitor-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The following table summarizes the available quantitative data for the biochemical and in vitro
cellular activities of DS-1001b and IDH1 Inhibitor 3.

IDH1 Inhibitor 3
Parameter DS-1001b Reference
(compound 6f)

Target Mutant IDH1 R132X Mutant IDH1 R132H [4]

Not explicitly stated in
IC50 (IDH1 R132H) nM, but described as 45 nM [10]

potent.

Inhibited proliferation
of IDH1-mutated
o chondrosarcoma cells ]
Cellular Activity (GI50 = 77-81 nM) No data available. [11]
=77-81n
and decreased 2-HG

levels.

Selective for mutant
o IDH1 over wild-type ]
Selectivity No data available. [5]
IDH1 and mutant

IDH2.[5]

Mechanism of Action

Both inhibitors target the mutant form of the IDH1 enzyme, but their precise binding
mechanisms differ based on available information.

DS-1001b acts as an allosteric inhibitor.[1][12] It binds to a pocket at the dimer interface of the
mutant IDH1 enzyme, stabilizing an "open" and inactive conformation.[1][12] This
conformational change disrupts the binding site for a crucial divalent cation (Mg2+), which is
necessary for the binding of the substrate a-ketoglutarate (a-KG).[1][12] Consequently, the
overall catalytic activity of the mutant enzyme is inhibited.[1]

The mechanism of action for IDH1 Inhibitor 3 has not been extensively characterized in the
public domain.
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Preclinical and Clinical Data

A significant disparity exists in the extent of preclinical and clinical evaluation between the two

inhibitors.
DS-1001b has undergone extensive preclinical and clinical development.

e Preclinical: In vivo studies have demonstrated that DS-1001b impairs tumor growth in
xenograft models of both chondrosarcoma and glioblastoma.[5][11] It effectively penetrates
the blood-brain barrier, making it a suitable candidate for treating brain tumors.[5]
Mechanistically, DS-1001b has been shown to reverse aberrant histone modifications and

promote cell differentiation.[11]

e Clinical: DS-1001b has been evaluated in a Phase I clinical trial (NCT03030066) for patients
with recurrent or progressive IDH1-mutant gliomas.[7][8][9][13] The study demonstrated that
the drug was well-tolerated and showed clinical activity, including complete and partial
responses in some patients.[7][8][13] A Phase Il study (NCT04458272) has also been
initiated.

There is no publicly available preclinical in vivo or clinical data for IDH1 Inhibitor 3.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDH1 signaling pathway and a general experimental
workflow for the evaluation of IDH1 inhibitors.
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IDH1 Signaling Pathway in Cancer
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Experimental Workflow for IDH1 Inhibitor Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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